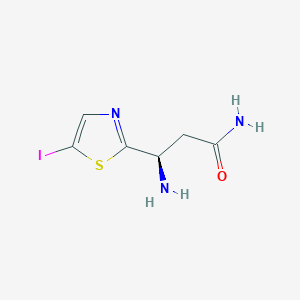

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC17509000

Molecular Formula: C6H8IN3OS

Molecular Weight: 297.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8IN3OS |

|---|---|

| Molecular Weight | 297.12 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1 |

| Standard InChI Key | NTPUSAVPMJZBAU-GSVOUGTGSA-N |

| Isomeric SMILES | C1=C(SC(=N1)[C@@H](CC(=O)N)N)I |

| Canonical SMILES | C1=C(SC(=N1)C(CC(=O)N)N)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a propanamide chain (CH₂–CH–CONH₂) with a 5-iodo-1,3-thiazol-2-yl moiety attached to the central carbon. The (3R) configuration specifies the absolute stereochemistry at this position, influencing its interactions with chiral biological targets . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |

| Molecular Formula | C₆H₈IN₃OS |

| Molecular Weight | 297.12 g/mol |

| Canonical SMILES | C1=C(SC(=N1)C@@HN)I |

| InChIKey | NTPUSAVPMJZBAU-UHFFFAOYSA-N |

| PubChem CID | 130541287 |

The iodine atom at the 5-position of the thiazole ring enhances molecular polarizability and may improve binding affinity to hydrophobic pockets in proteins . The amide group facilitates hydrogen bonding, critical for solubility and target engagement .

Stereochemical Considerations

The (3R) enantiomer’s synthesis requires chiral resolution or asymmetric catalysis. A related compound, (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid (PubChem CID: 130541285), demonstrates the importance of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles . X-ray crystallography and NMR spectroscopy are essential for confirming stereochemical purity .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is documented in the provided sources, analogous routes for thiazole-containing propanamides suggest two strategies:

-

Nucleophilic Ring-Opening and Cyclization:

-

Chiral Pool Synthesis:

Analytical Characterization

Critical techniques for verifying structure and purity include:

-

NMR Spectroscopy: To confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide protons (δ 6.5–7.2 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (theoretical [M+H]⁺ = 298.03).

-

X-ray Crystallography: Resolves stereochemical assignments and crystal packing, as applied to related triazole derivatives .

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is labeled “For research use only”, with no human or veterinary applications cited. Standard precautions for iodinated compounds apply:

-

Use personal protective equipment (PPE) to prevent skin/eye contact.

-

Store in a cool, dry environment away from light to prevent degradation.

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield and optical purity.

-

Biological Screening: Prioritizing assays against kinase families, antimicrobial targets, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Modifying the thiazole’s substituents (e.g., replacing iodine with other halogens) to optimize potency and toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume